molecular formula C21H17FN2O B2753963 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one CAS No. 866153-73-3

2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one

Cat. No.: B2753963
CAS No.: 866153-73-3
M. Wt: 332.378
InChI Key: ZRUVKNHSXPWHMR-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenyl group, and a dihydrophthalazinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydroxide ions (OH⁻), alkoxide ions (RO⁻)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or alkoxylated derivatives

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4a,8a-tetrahydrophthalazin-1-one stands out due to its unique combination of functional groups, which imparts specific reactivity and biological activity

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4-phenyl-4a,8a-dihydrophthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O/c22-17-12-10-15(11-13-17)14-24-21(25)19-9-5-4-8-18(19)20(23-24)16-6-2-1-3-7-16/h1-13,18-19H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUVKNHSXPWHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3C2C=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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